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Introduction
ONO-4057, also known as ONO-LB457, is a potent and selective antagonist of the high-affinity

leukotriene B4 (LTB4) receptor, BLT1. Leukotriene B4 is a powerful lipid mediator derived from

arachidonic acid, playing a pivotal role in the initiation and amplification of inflammatory

responses. It exerts its pro-inflammatory effects primarily through two G protein-coupled

receptors: the high-affinity BLT1 receptor and the low-affinity BLT2 receptor. The selective

blockade of BLT1 by ONO-4057 presents a promising therapeutic strategy for a variety of

inflammatory diseases. This technical guide provides a comprehensive overview of the

selectivity of ONO-4057 for LTB4 receptors, detailing its binding affinity, functional antagonism,

and the experimental methodologies used for its characterization.

Core Selectivity Profile of ONO-4057
ONO-4057 demonstrates a high degree of selectivity for the BLT1 receptor over the BLT2

receptor. This selectivity is crucial for its targeted therapeutic action, minimizing off-target

effects.

Quantitative Data on ONO-4057 Activity
The following tables summarize the key quantitative data for ONO-4057, highlighting its potent

antagonism at the BLT1 receptor.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1677316?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677316?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: Binding Affinity of ONO-4057 for the Human BLT1 Receptor

Parameter Value Cell Type Reference

Ki 3.7 ± 0.9 nM Human Neutrophils [1]

Ki (Inhibition constant) represents the concentration of ONO-4057 required to occupy 50% of

the BLT1 receptors in the presence of a competing radioligand.

Table 2: Functional Antagonism of ONO-4057 on LTB4-Induced Responses in Human

Neutrophils

Assay IC50 Reference

Calcium Mobilization 0.7 ± 0.3 µM [1]

Chemotaxis 0.9 ± 0.1 µM [1]

Degranulation 1.6 ± 0.1 µM [1]

Aggregation 3.0 ± 0.1 µM [1]

IC50 (Half-maximal inhibitory concentration) is the concentration of ONO-4057 that inhibits

50% of the LTB4-induced response.

Selectivity against BLT2: While direct quantitative binding data for ONO-4057 on the BLT2

receptor is not readily available in the public domain, studies on related BLT1 antagonists

provide strong evidence for its selectivity. Research has shown that while ONO-4057 effectively

inhibits radiolabeled LTB4 binding to the BLT1 receptor, other selective BLT1 antagonists, such

as U-75302, do not inhibit LTB4 binding to the BLT2 receptor.[2] It is also noted that several

other BLT1 antagonists have failed to inhibit LTB4 binding to BLT2, suggesting a distinct

pharmacology between the two receptors.[2] This strongly implies that ONO-4057 is highly

selective for BLT1 over BLT2.

Selectivity against other chemoattractant receptors: ONO-4057's selectivity is further

underscored by its lack of inhibitory activity on neutrophil activation induced by other

chemoattractants, such as fMLP and C5a, at concentrations up to 30 µM.[1]
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Mechanism of Action and Signaling Pathways
Leukotriene B4 binding to the BLT1 receptor on leukocytes, particularly neutrophils, triggers a

cascade of intracellular signaling events that are central to the inflammatory response. ONO-

4057 acts as a competitive antagonist, blocking LTB4 from binding to BLT1 and thereby

inhibiting these downstream pathways.
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LTB4 Signaling Pathway and ONO-4057 Inhibition.

Experimental Protocols
The characterization of ONO-4057's selectivity relies on a series of well-established in vitro

assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay
This assay quantifies the ability of ONO-4057 to displace a radiolabeled LTB4 ligand from the

BLT1 receptor.

1. Membrane Preparation:
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Human neutrophils are isolated from peripheral blood.

Cells are homogenized in a hypotonic lysis buffer.

The homogenate is centrifuged to pellet the cell membranes.

The membrane pellet is washed and resuspended in an appropriate assay buffer.

Protein concentration is determined using a standard method (e.g., Bradford assay).

2. Binding Reaction:

In a multi-well plate, membrane preparations are incubated with a fixed concentration of

[3H]-LTB4.

Increasing concentrations of unlabeled ONO-4057 are added to compete with the

radioligand.

Non-specific binding is determined in the presence of a saturating concentration of unlabeled

LTB4.

The reaction is incubated to allow binding to reach equilibrium.

3. Separation and Detection:

The reaction is terminated by rapid filtration through a glass fiber filter, which traps the

membrane-bound radioligand.

The filters are washed with ice-cold buffer to remove unbound radioligand.

The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

The specific binding is calculated by subtracting non-specific binding from total binding.

The IC50 value is determined by non-linear regression analysis of the competition curve.

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677316?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Assay

Analysis

Neutrophil Membrane
Preparation

Incubate Membranes,
[³H]-LTB4, and ONO-4057

[³H]-LTB4 ONO-4057 (unlabeled)

Rapid Filtration

Scintillation Counting

Data Analysis (IC₅₀, Ki)

Click to download full resolution via product page

Workflow for Radioligand Binding Assay.

Neutrophil Calcium Mobilization Assay
This functional assay measures the ability of ONO-4057 to inhibit the LTB4-induced increase in

intracellular calcium concentration.

1. Cell Preparation:

Human neutrophils are isolated and suspended in a physiological buffer.

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
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After an incubation period to allow for dye uptake and de-esterification, the cells are washed

and resuspended.

2. Assay Procedure:

The dye-loaded neutrophils are pre-incubated with varying concentrations of ONO-4057 or a

vehicle control.

The cell suspension is then stimulated with a fixed concentration of LTB4.

The change in fluorescence intensity, corresponding to the change in intracellular calcium

concentration, is measured over time using a fluorometer or a flow cytometer.

3. Data Analysis:

The peak fluorescence intensity or the area under the curve is quantified for each

concentration of ONO-4057.

The percentage of inhibition is calculated relative to the response with LTB4 alone.

The IC50 value is determined by plotting the percentage of inhibition against the

concentration of ONO-4057 and fitting the data to a sigmoidal dose-response curve.

Neutrophil Chemotaxis Assay
This assay assesses the effect of ONO-4057 on the directed migration of neutrophils towards

an LTB4 gradient.

1. Assay Setup:

A chemotaxis chamber (e.g., Boyden chamber or Transwell®) with a microporous membrane

is used.

The lower chamber is filled with a solution containing LTB4 as the chemoattractant.

Isolated human neutrophils, pre-incubated with different concentrations of ONO-4057 or

vehicle, are placed in the upper chamber.
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2. Migration:

The chamber is incubated to allow the neutrophils to migrate through the pores of the

membrane towards the LTB4 gradient.

3. Quantification of Migration:

After the incubation period, the number of neutrophils that have migrated to the lower

chamber is quantified. This can be done by cell counting, staining and measuring

absorbance, or using a viability assay.

4. Data Analysis:

The number of migrated cells in the presence of ONO-4057 is compared to the number of

migrated cells in the control group.

The percentage of inhibition is calculated, and the IC50 value is determined.

Conclusion
ONO-4057 is a highly selective antagonist of the BLT1 receptor, demonstrating potent inhibition

of LTB4-mediated pro-inflammatory responses in neutrophils. Its high affinity for BLT1, coupled

with a lack of activity at the BLT2 receptor and other chemoattractant receptors, underscores its

specificity. The detailed experimental protocols provided in this guide offer a framework for the

continued investigation and characterization of ONO-4057 and other selective LTB4 receptor

modulators, which hold significant promise for the treatment of a wide range of inflammatory

conditions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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